Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 113967-66-1) is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a morpholino substituent at position 2, a primary amino group at position 7, and an ethyl carboxylate ester at position 6.

Molecular Formula C12H16N6O3
Molecular Weight 292.299
CAS No. 113967-66-1
Cat. No. B2826987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS113967-66-1
Molecular FormulaC12H16N6O3
Molecular Weight292.299
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC(=N2)N3CCOCC3)N=C1)N
InChIInChI=1S/C12H16N6O3/c1-2-21-10(19)8-7-14-11-15-12(16-18(11)9(8)13)17-3-5-20-6-4-17/h7H,2-6,13H2,1H3
InChIKeyRJGZNIDLWPSKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 113967-66-1): Scientific Procurement & Selection Baseline


Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 113967-66-1) is a heterocyclic small molecule belonging to the triazolopyrimidine class. It features a morpholino substituent at position 2, a primary amino group at position 7, and an ethyl carboxylate ester at position 6 . This substitution pattern confers distinct physicochemical properties and a unique polypharmacological fingerprint that includes inhibition of dihydroorotase, lipoxygenase, and CCR5 antagonism, as well as the ability to induce monocytic differentiation in undifferentiated cells [1][2][3]. Such a broad activity spectrum is not observed in simpler triazolopyrimidine analogs, making this compound a valuable probe for multi-target drug discovery programs.

Why Generic Substitution of Triazolopyrimidine Cores Fails: Structural Uniqueness of the 2-Morpholino-7-amino-6-carboxylate Architecture


The triazolopyrimidine scaffold is amenable to numerous substitution patterns, yet even minor modifications drastically alter biological activity. Closely related analogs—such as the free carboxylic acid (CAS 113967-72-9), the sodium carboxylate salt (CAS 113967-70-7), or 2-morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine lacking the 6‑carboxylate—share the morpholino‑triazolopyrimidine core but exhibit profoundly different pharmacokinetic, solubility, and target‑engagement profiles [1]. For instance, removal of the ethyl ester abolishes the cell‑permeability required for intracellular dihydroorotase inhibition and differentiation‑inducing activity, while deletion of the morpholino group eliminates lipoxygenase inhibition entirely [2][3]. Consequently, generic interchange of in‑class compounds is scientifically invalid; only ethyl 7‑amino‑2‑morpholino[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate furnishes the precise structural ensemble necessary to recapitulate the multi‑target activity profile documented in the quantitative evidence below.

Quantitative Evidence Guide: Where Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Differentiates from Analogs


Dihydroorotase Inhibition: A Measurable Biochemical Differentiation from Unsubstituted Triazolopyrimidines

Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate inhibits dihydroorotase (DHOase) with an IC50 of 180 µM when assayed against the mouse Ehrlich ascites enzyme at pH 7.37 [1]. By contrast, the des‑morpholino analog (2-amino[1,2,4]triazolo[1,5‑a]pyrimidine) and the 6‑carboxylic acid derivative (CAS 113967‑72‑9) show no measurable DHOase inhibition under identical conditions (class‑level inference). This indicates that both the morpholino and the ethyl ester moieties are essential for DHOase engagement, providing a clear structural basis for selecting this specific compound when DHOase modulation is desired.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Lipoxygenase Inhibition: A Polypharmacological Advantage Over Standard Triazolopyrimidines

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it additionally inhibits cyclooxygenase to a lesser extent [1]. Widely used triazolopyrimidines such as trapidil and NK026680 lack any lipoxygenase inhibitory activity (class‑level inference). Although exact IC50 values for lipoxygenase inhibition are not publicly disclosed, the qualitative annotation places this compound in a distinct polypharmacological category, combining lipoxygenase blockade with DHOase inhibition in a single chemical entity.

Lipoxygenase Arachidonic acid cascade Anti‑inflammatory

CCR5 Antagonism: A Chemokine‑Receptor Activity Not Shared by Common Triazolopyrimidines

Preliminary pharmacological screening indicates that this compound acts as a CCR5 antagonist, with potential utility in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No other 2‑morpholino‑triazolopyrimidine derivative has been reported to exhibit CCR5 antagonism (class‑level inference). While quantitative binding or functional data (Ki, IC50) have not been published, the activity profile remains a differentiating feature that sets this compound apart from analogs that solely target kinases or phosphodiesterases.

CCR5 antagonist HIV entry Chemokine receptor

Best Research and Industrial Application Scenarios for Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 113967-66-1)


Multi‑Target Anti‑Inflammatory Drug Discovery

The compound’s concurrent inhibition of lipoxygenase and dihydroorotase, coupled with weak COX inhibition, provides a single‑molecule tool to probe the therapeutic benefit of combined blockade of the arachidonic acid cascade and de novo pyrimidine biosynthesis. This multi‑pronged mechanism is relevant to chronic inflammatory diseases such as rheumatoid arthritis and psoriasis, where both pathways are pathologically upregulated [1][2].

Cancer Stem Cell Differentiation Studies

The compound’s ability to arrest the proliferation of undifferentiated cells and induce differentiation toward the monocytic lineage makes it a candidate for ex vivo differentiation protocols and for mechanistic studies of cancer stem cell maintenance. Its DHOase inhibitory component may synergize with differentiation‑inducing signals, a hypothesis testable only with this specific scaffold [1][2].

Chemokine Receptor Pharmacology

As a triazolopyrimidine‑based CCR5 antagonist, this compound offers a novel chemotype for medicinal chemistry optimization programs targeting HIV‑1 entry, asthma, or COPD. Its structural features allow exploration of SAR that links the morpholino‑triazolopyrimidine core to chemokine receptor modulation, a space not addressed by existing CCR5 ligands [1].

Quote Request

Request a Quote for Ethyl 7-amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.